

physicochemical properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B105753

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**

Introduction

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS No. 1822-66-8) is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of advanced materials. [1][2] Its thiophene core, substituted with hydroxyl and diethyl carboxylate groups, makes it a versatile building block, particularly for the production of 3,4-alkylenedioxythiophene monomers.[1] These monomers are essential for creating electrochromic conducting polymers like PEDOT (Poly(3,4-ethylenedioxythiophene)), which have widespread applications in smart windows, electronic displays, and energy-efficient devices.[2] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its role in key synthetic pathways.

Physicochemical Properties

The compound is typically a pale yellow to white solid or powder.[3] It is characterized by the following properties:

General Properties

Property	Value	Source
CAS Number	1822-66-8	[3] [4]
Molecular Formula	C ₁₀ H ₁₂ O ₆ S	[4]
Molecular Weight	260.27 g/mol	[5]
IUPAC Name	diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate	[5]
Synonyms	diethyl 3,4-dihydroxy-2,5-thiophenedicarboxylate, Dicetol	[4]
Appearance	Pale yellow to white solid	[3]
Purity	≥98%	

Physical and Chemical Data

Property	Value	Conditions	Source
Melting Point	132-135 °C	(lit.)	[2] [3] [4]
Boiling Point	153 °C	at 760 mmHg	[2] [3]
Density	1.017 g/mL	at 25 °C	[2] [3]
Flash Point	150 °F	-	[2] [3]
Vapor Pressure	0 mmHg	at 25 °C	[2] [3]
Refractive Index	1.4589	n 20/D	[2] [3]
pKa (Predicted)	8.40 ± 0.20	-	[2]
XLogP3	3.1	-	[3] [4]
Storage Temperature	2-8 °C	Keep in dark place, sealed in dry	[2]

Experimental Protocols

The primary synthesis of **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** involves the condensation of diethyl thioglycolate and diethyl oxalate in the presence of a strong base.

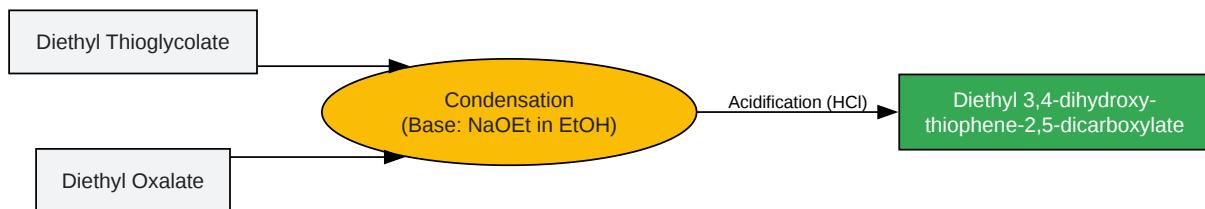
Synthesis via Sodium Ethoxide in Ethanol

This procedure outlines a common method for synthesizing the target compound.[\[3\]](#)

Reagents:

- Sodium ethoxide (NaOEt)
- Anhydrous ethanol (EtOH)
- Diethyl thioglycolate
- Diethyl oxalate
- Hydrochloric acid (HCl)
- Deionized water

Procedure:


- In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.[\[3\]](#)
- Cool the reaction mixture to 0 °C.[\[3\]](#)
- Prepare a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.[\[3\]](#)
- Add the diethyl thioglycolate and diethyl oxalate solution dropwise to the cooled sodium ethoxide solution.[\[3\]](#)
- After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.[\[3\]](#)

- Cool the reaction to room temperature and filter the resulting yellow solid. Wash the solid with ethanol and allow it to dry.[3]
- Suspend the dried solid in water with stirring and acidify with HCl, which will result in the formation of a white solid precipitate.[3]
- Filter the white solid and dry it under a vacuum to yield the final product, **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**.[3] The reported yield is approximately 60-65%. [1] [3]

Role in Synthesis and Logical Workflows

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a key precursor in the multi-step synthesis of 3,4-alkylenedioxythiophenes, such as 3,4-ethylenedioxythiophene (EDOT), the monomer used to produce the conducting polymer PEDOT.[6] The overall process involves condensation, alkylation, hydrolysis, and decarboxylation.[6]


The synthesis of the parent compound is the foundational step in this pathway.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**.

Once synthesized, the compound (often converted to its disodium salt for enhanced reactivity) undergoes alkylation, followed by hydrolysis and decarboxylation to yield the desired monomer. [6]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the title compound to the EDOT monomer.

Safety Information

The compound is classified with several hazard statements. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5]

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning[4]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. Cas 1822-66-8,3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C10H12O6S | CID 245503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- To cite this document: BenchChem. [physicochemical properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105753#physicochemical-properties-of-diethyl-3-4-dihydroxythiophene-2-5-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com